molecular formula C14H15NO3 B2674101 (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate CAS No. 129115-53-3

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate

Cat. No.: B2674101
CAS No.: 129115-53-3
M. Wt: 245.278
InChI Key: OJTPOZKRLMEHTI-XFXZXTDPSA-N
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Description

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their strong adhesive properties and are widely used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioadhesives and tissue engineering materials.

    Industry: The compound is used in the production of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate involves its ability to form strong covalent bonds with various substrates. The cyano group can participate in nucleophilic addition reactions, while the ethoxyphenyl group can enhance the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

Comparison

Compared to its analogs, (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. The specific positioning of the ethoxy group also affects the compound’s ability to participate in various chemical reactions, making it distinct from its methoxy-substituted counterparts .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPOZKRLMEHTI-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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